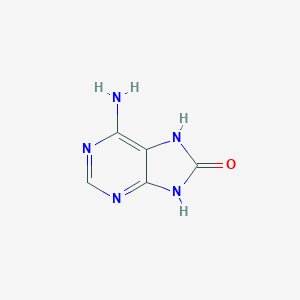
8-Hydroxyadenine
Vue d'ensemble
Description
8-Hydroxyadenine (also known as 8-oxoadenine) is an oxopurine that is adenine bearing a single oxo substituent at position 8 . It is a member of 6-aminopurines, an oxopurine, and a nucleobase analogue . It is functionally related to adenine and is a tautomer of an 8-hydroxyadenine . It has a role as a human metabolite .
Synthesis Analysis
An oligodeoxyribonucleotide containing 8-hydroxyadenine was chemically synthesized and single- and double-stranded c-Ha-ras gene fragments with 8-hydroxyadenine at the second position of codon 61 were prepared . Another efficient and general method for the synthesis of 2,9-disubstituted 8-hydroxyadenines was realized. 5-Amino-4-cyano-2-hydroxyimidazoles were prepared from aminomalononitrile and isocyanates as key intermediates .
Molecular Structure Analysis
The molecular formula of 8-Hydroxyadenine is C5H5N5O . The IUPAC name is 6-amino-7,9-dihydropurin-8-one . The InChI is InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H, (H4,6,7,8,9,10,11) . The Canonical SMILES is C1=NC(=C2C(=N1)NC(=O)N2)N .
Physical And Chemical Properties Analysis
8-Hydroxyadenine has a molecular weight of 151.13 g/mol . It contains total 17 bond(s); 12 non-H bond(s), 7 multiple bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 urea (-thio) derivative(s), 1 primary amine(s) (aromatic), and 1 Pyrimidine(s) .
Applications De Recherche Scientifique
Oxidative Stress and DNA Damage
8-Hydroxyadenine is an analogue of adenine, where the hydrogen in position 8 of the nucleobase is replaced by a hydroxy group. This modification occurs due to oxidative damage to DNA and RNA. Researchers use 8-hydroxyadenine as a biomarker for oxidative stress. It serves as an indicator of DNA damage caused by reactive oxygen species (ROS) and free radicals. By quantifying 8-hydroxyadenine levels, scientists gain insights into cellular oxidative stress and its impact on genomic stability .
Biological Significance and Repair Mechanisms
Researchers investigate the biological significance of 8-hydroxyadenine in various organisms. It plays a role in DNA repair pathways, including base excision repair (BER). Enzymes like 8-oxoguanine DNA glycosylase (OGG1) recognize and remove 8-hydroxyadenine from damaged DNA. Understanding these repair mechanisms is crucial for maintaining genomic integrity and preventing mutagenesis .
Potential Therapeutic Applications
Due to its involvement in oxidative stress and DNA damage, 8-hydroxyadenine has potential therapeutic applications. Researchers explore its use in cancer treatment, as targeting DNA repair pathways could sensitize cancer cells to chemotherapy or radiation. Additionally, modulating oxidative stress through antioxidants may impact various diseases, including neurodegenerative disorders .
Biomarkers in Disease Diagnosis
Quantifying 8-hydroxyadenine levels in biological samples (such as urine, blood, or tissues) serves as a diagnostic biomarker. Elevated levels may indicate oxidative stress-related diseases, including neurodegenerative conditions (e.g., Alzheimer’s disease, Parkinson’s disease) and cardiovascular disorders. Monitoring 8-hydroxyadenine can aid in early disease detection and risk assessment .
Pharmacological Research and Drug Development
Researchers explore 8-hydroxyadenine as a target for drug development. Small molecules that selectively inhibit enzymes involved in its metabolism or repair pathways could have therapeutic potential. Additionally, understanding how 8-hydroxyadenine affects cellular processes informs drug design strategies for various conditions .
Mécanisme D'action
Target of Action
8-Hydroxyadenine, also known as 6-Amino-7H-purin-8-ol, is an oxidized adenine base that naturally occurs in DNA and RNA . It is primarily targeted by reactive oxygen species (ROS) which arise from various sources, including environmental pollutants and metabolic processes .
Mode of Action
The formation of 8-Hydroxyadenine occurs through the action of ROS on adenine . In the context of Toll-like receptor 7 (TLR7) activation, 8-Hydroxyadenine acts as a strong TLR7 agonist . It induces the activation of NF-κB and the secretion of IFN-α in TLR7-expressing cells .
Biochemical Pathways
8-Hydroxyadenine is an intermediate in the oxidation of adenine to 2,8-dihydroxyadenine by xanthine oxidase . It plays a significant role in the analysis of oxidative stress RNA/DNA hydrolysates .
Pharmacokinetics
It is known that 8-hydroxyadenine has only very low solubility in water or buffers at neutral ph, but dissolution can be achieved under alkaline conditions .
Result of Action
8-Hydroxyadenine induces misincorporation in in vitro DNA synthesis and mutations in NIH 3T3 cells . It has facilitated the study of DNA damage and repair mechanisms, as well as the investigation of enzyme roles in oxidative damage .
Action Environment
The action of 8-Hydroxyadenine is influenced by environmental factors. Reactive oxygen species (ROS), which are key in the formation of 8-Hydroxyadenine, can arise from various environmental pollutants and metabolic processes . The compound and its solutions can be stored in the refrigerator for some days but should be frozen for longer storage periods .
Orientations Futures
Propriétés
IUPAC Name |
6-amino-7,9-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKBRPAAQSHTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175390 | |
| Record name | 8-Hydroxyadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-Hydroxyadenine | |
CAS RN |
21149-26-8 | |
| Record name | 8-Hydroxyadenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21149-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyadenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyadenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxyadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)
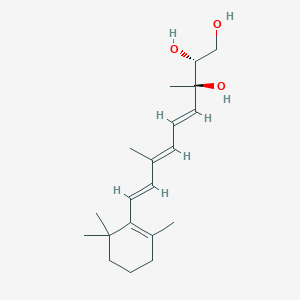
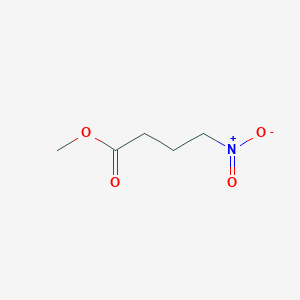

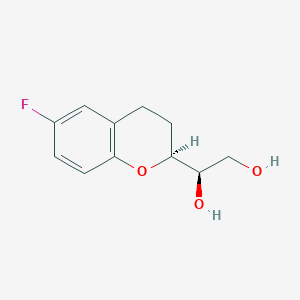

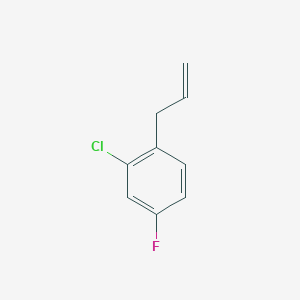
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)
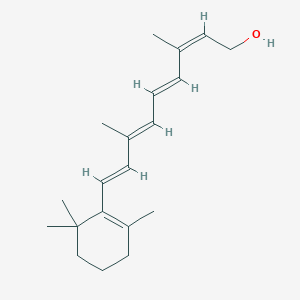

![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
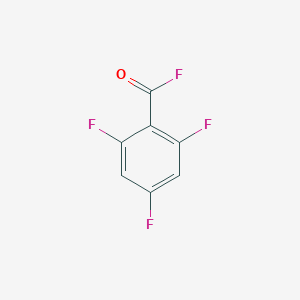
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)